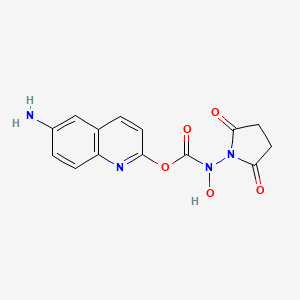
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is a fluorogenic, amine labeling dye that is not fluorescent itself but covalently reacts with secondary amines to form a fluorescently labeled product . It has a fluorescence excitation wavelength of 250 nm (UV-C) and an emission wavelength of 395 nm (deep violet, near UV) .
Preparation Methods
The synthesis of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide and a carbamoylating agent . The reaction conditions typically include the use of an organic solvent such as dimethylformamide (DMF) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate primarily undergoes substitution reactions where it reacts with secondary amines to form fluorescently labeled products . Common reagents used in these reactions include secondary amines and organic solvents like DMF . The major product formed from these reactions is the fluorescently labeled amine derivative .
Scientific Research Applications
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is widely used in scientific research for the derivatization of amino acids . It enhances UV detection of amino acids and provides a fluorescent derivative for further enhanced detection . This compound is used in high-performance liquid chromatography (HPLC) for the analysis of hydrolysate amino acids . It is also used in mass spectrometry (MS) detection, where it increases the amino acid masses and produces positively charged species, facilitating their detection .
Mechanism of Action
The mechanism of action of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the covalent reaction with secondary amines to form a fluorescently labeled product . The aminoquinolyl group acts as a fluorophore, allowing for sensitive detection through fluorescence . This reaction increases the mass of the amino acids and produces positively charged species, which are easily detected in mass spectrometry .
Comparison with Similar Compounds
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is similar to other fluorogenic reagents like fluorescamine and 3-(2-furoyl)quinoline-2-carboxaldehyde . it is unique in its ability to form stable, fluorescently labeled products with secondary amines . This compound provides enhanced UV and fluorescence detection compared to other similar compounds .
Properties
Molecular Formula |
C14H12N4O5 |
|---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
(6-aminoquinolin-2-yl) N-(2,5-dioxopyrrolidin-1-yl)-N-hydroxycarbamate |
InChI |
InChI=1S/C14H12N4O5/c15-9-2-3-10-8(7-9)1-4-11(16-10)23-14(21)18(22)17-12(19)5-6-13(17)20/h1-4,7,22H,5-6,15H2 |
InChI Key |
MEYZIGGCNFHINA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)N(C(=O)OC2=NC3=C(C=C2)C=C(C=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


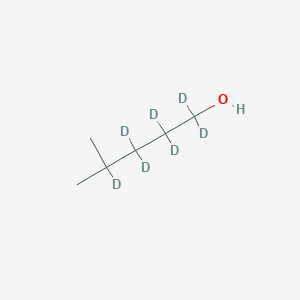
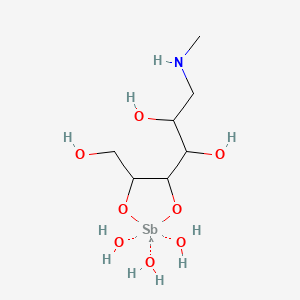
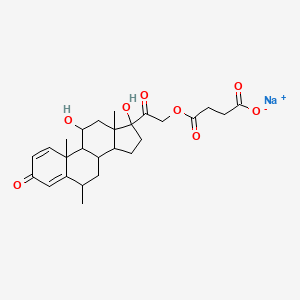
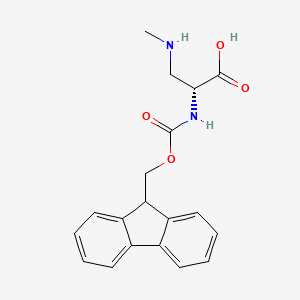
![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
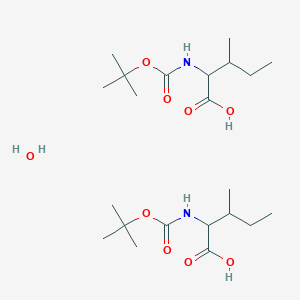
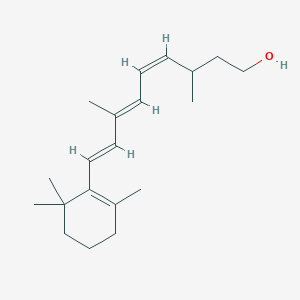
![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
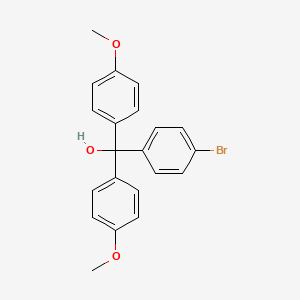
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
